An In-depth Technical Guide to the Chemical Properties of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
An In-depth Technical Guide to the Chemical Properties of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
This guide provides a comprehensive overview of the chemical properties of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, a symmetrically substituted tri-n-alkylated isocyanurate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical insights into its synthesis, reactivity, and potential applications. While specific experimental data for this exact molecule is limited in public literature, this guide extrapolates from well-studied analogous compounds to provide a robust predictive profile.
Introduction and Molecular Architecture
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, also known as tri-n-butyl isocyanurate, belongs to the family of 1,3,5-triazinanes. These are six-membered heterocyclic compounds containing alternating carbon and nitrogen atoms. The triazinane-2,4,6-trione core, commonly referred to as an isocyanurate ring, is a highly stable structural motif.[1] The key feature of the title compound is the presence of three n-butyl groups symmetrically attached to the nitrogen atoms of the triazinane ring. This substitution pattern significantly influences its physicochemical properties, such as solubility and thermal stability.
The isocyanurate ring itself is formed from the cyclic trimerization of isocyanate monomers.[1] This thermodynamically stable structure is a cornerstone of various materials, from rigid polyurethane foams to specialized coatings.[2] In the context of drug development and life sciences, the triazinane scaffold is of interest due to its diverse biological activities and its use as a core structure in medicinal chemistry.[3][4]
Physicochemical Properties
| Property | Value/Prediction | Source/Basis |
| Molecular Formula | C₁₅H₂₇N₃O₃ | [5] |
| Molecular Weight | 297.39 g/mol | [5] |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid. | Based on shorter-chain alkyl isocyanurates. |
| Melting Point | Not available.[5] Likely to be near or below room temperature. | Extrapolation from related compounds. |
| Boiling Point | Not available.[5] Predicted to be high due to its molecular weight and polar nature. | General trend for similar molecular weight compounds. |
| Density | Not available.[5] | |
| Solubility | Predicted to be soluble in common organic solvents (e.g., acetone, acetonitrile, dichloromethane) and insoluble in water. | Based on the hydrophobic nature of the butyl chains. |
| InChIKey | ORUPFVWSNUWWGS-UHFFFAOYAQ | [5] |
| SMILES | CCCCN1C(=O)N(CCCC)C(=O)N(CCCC)C1=O | [5] |
Synthesis and Characterization
The primary route for synthesizing 1,3,5-trialkyl-1,3,5-triazinane-2,4,6-triones is the cyclotrimerization of the corresponding alkyl isocyanate.[1] This reaction is typically catalyzed and is highly exothermic.[1]
Experimental Protocol: Synthesis via Cyclotrimerization
This generalized protocol is based on established methods for the synthesis of N-alkylated isocyanurates.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable catalyst (e.g., a tertiary amine or a specific organometallic complex) dissolved in an anhydrous solvent (e.g., toluene or THF).
-
Addition of Reactant: Butyl isocyanate is added dropwise to the stirred catalyst solution at a controlled temperature (often room temperature or slightly elevated). The reaction is exothermic and may require external cooling to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by infrared (IR) spectroscopy by observing the disappearance of the strong isocyanate (-N=C=O) stretching band around 2250-2280 cm⁻¹.[6]
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid and then water to remove the catalyst. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Spectroscopic Characterization (Predicted)
While specific spectra for 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione are not available, the following are expected characteristic signals based on analogous structures.[7][8][9]
| Spectroscopy | Predicted Chemical Shifts/Signals |
| ¹H NMR | - δ ~3.8-4.0 ppm (triplet): Methylene protons adjacent to the nitrogen of the triazinane ring (-N-CH₂ -).- δ ~1.5-1.7 ppm (multiplet): Methylene protons beta to the nitrogen (-CH₂-CH₂ -CH₂-CH₃).- δ ~1.3-1.5 ppm (multiplet): Methylene protons gamma to the nitrogen (-CH₂-CH₂-CH₂ -CH₃).- δ ~0.9-1.0 ppm (triplet): Methyl protons of the butyl groups (-CH₂-CH₂-CH₂-CH₃ ). |
| ¹³C NMR | - δ ~148-150 ppm: Carbonyl carbons of the triazinane ring (C =O).- δ ~45-47 ppm: Methylene carbons adjacent to the nitrogen (-N-CH₂ -).- δ ~29-31 ppm: Methylene carbons beta to the nitrogen (-CH₂-CH₂ -CH₂-CH₃).- δ ~19-21 ppm: Methylene carbons gamma to the nitrogen (-CH₂-CH₂-CH₂ -CH₃).- δ ~13-14 ppm: Methyl carbons of the butyl groups (-CH₂-CH₂-CH₂-CH₃ ). |
| FTIR (cm⁻¹) | - ~2960, 2930, 2870: C-H stretching vibrations of the butyl groups.- ~1680-1700: Strong C=O stretching vibration of the isocyanurate ring.- ~1460: C-H bending vibrations.- ~1350-1400: C-N stretching vibrations. |
| Mass Spec. | - Expected [M+H]⁺: m/z 298.2176- Expected [M+Na]⁺: m/z 320.1995Fragmentation would likely involve the loss of butyl groups or fragments thereof. |
Reactivity and Stability
The 1,3,5-triazinane-2,4,6-trione ring is known for its high thermal stability.[1] Computational studies have shown that n-alkyl-substituted isocyanurates are stabilized by attractive dispersion interactions between the alkyl chains.[1] The decomposition of the isocyanurate ring typically occurs at temperatures above 400°C.[10]
The reactivity of the isocyanurate ring is characterized by its susceptibility to nucleophilic attack, which can lead to ring-opening.[11] This reactivity is influenced by the nature of the substituents on the nitrogen atoms. The carbonyl groups of the ring can also undergo reactions, such as thionation to form thioisocyanurates.[12]
Potential Applications
While specific applications for 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione are not extensively documented, the broader class of N-substituted isocyanurates has diverse applications.
-
Polymer Chemistry: Alkyl isocyanates and their trimeric isocyanurates are fundamental building blocks in the synthesis of polyurethanes, coatings, adhesives, and foams.[13][14] They act as cross-linking agents, enhancing the mechanical properties and thermal stability of polymers.
-
Drug Development and Medicinal Chemistry: The 1,3,5-triazinane-2,4,6-trione scaffold has been investigated for various therapeutic applications.[15] The ability to functionalize the nitrogen atoms allows for the synthesis of diverse libraries of compounds for screening against biological targets.[16][17] The lipophilic nature of the butyl groups in the title compound could be leveraged to improve the bioavailability of potential drug candidates.
-
Biomaterials: Isocyanurate-based polymers are used in the development of biomaterials for applications such as dental restoratives and tissue engineering scaffolds.
Safety and Handling
Specific safety data for 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione is not available. However, based on data for analogous compounds like triallyl isocyanurate, appropriate safety precautions should be taken.[7][18]
-
General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]
-
Inhalation: Avoid breathing vapors or mists.
-
Ingestion: Harmful if swallowed.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of N-alkylated isocyanurates.
HPLC Protocol (General)
This protocol is based on methods for analyzing related isocyanates and their derivatives.[19][20]
-
Column: A reverse-phase column, such as a C18, is typically used.[19]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid for mass spectrometry compatibility, is effective.[19][21]
-
Detection: UV detection is possible, though the chromophore is not particularly strong. Mass spectrometry (MS) provides greater sensitivity and selectivity.[19][22]
-
Sample Preparation: Samples should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile.
Conclusion
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is a molecule with a highly stable isocyanurate core and lipophilic n-butyl substituents. While specific experimental data is sparse, its properties can be reliably predicted from its chemical structure and the behavior of analogous compounds. Its synthesis is accessible through the cyclotrimerization of butyl isocyanate, and its characterization can be achieved using standard spectroscopic and chromatographic techniques. The combination of a stable core and tunable peripheral groups makes this class of molecules interesting for applications in materials science and potentially in the design of novel therapeutic agents. Further research into the specific properties and biological activities of this compound is warranted.
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